molecular formula C338H516N88O108S4 B1170282 Nagrestipen CAS No. 166089-33-4

Nagrestipen

Cat. No.: B1170282
CAS No.: 166089-33-4
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Description

Background and Context of Nagrestipen Research

This compound, also known as ECI 301, is a synthetic variant of the human macrophage inflammatory protein-1 alpha (MIP-1α). medchemexpress.com It is under development by the Effector Cell Institute for its potential applications in cancer therapy. ncats.io The primary focus of research into this compound revolves around its ability to enhance the efficacy of cancer treatments like radiotherapy. ncats.io Preclinical studies have indicated that administering this compound can bolster the antitumor effects of radiation, including a phenomenon known as the abscopal effect, where localized treatment results in effects at distant, untreated sites. ncats.iopatsnap.com

Research has explored this compound's role in various cancer models. drugbank.comdrugbank.comdrugbank.comdrugbank.com For instance, in mice with colon adenocarcinoma, combining this compound with local irradiation led to prolonged survival and, in some cases, complete tumor eradication. ncats.io These findings have positioned this compound as a subject of interest in therapeutic trials concerning cancer, tumors, and metastases. medchemexpress.comdrugbank.com

Nomenclature and Origin in Scientific Literature

The name "this compound" is an International Nonproprietary Name (INN) assigned by the World Health Organization (WHO). who.intwho.int This system provides a unique, globally recognized name for medicinal substances to avoid confusion. who.int The INN designation for this compound is "26-L-alaninelymphokine MIP 1α (human clone pAT464 macrophage inflammatory)". who.intwho.intwho.intwho.int This nomenclature signifies that it is a derivative of macrophage inflammatory protein 1-alpha, with a specific substitution of L-alanine at position 26. who.intwho.intwho.intwho.int The compound is also referred to by its development code, ECI 301. medchemexpress.compatsnap.com

This compound's origin lies in the modification of the naturally occurring chemokine, MIP-1α, a protein involved in inflammatory responses. medchemexpress.comgenecards.org The specific modification, a single amino acid substitution, was designed to enhance its biological activity for therapeutic purposes. ncats.io

Significance within Core Biological Research Areas

This compound holds significance primarily within the fields of oncology and immunology. drugbank.comdrugbank.comdrugbank.comdrugbank.com Its ability to modulate the immune response to cancer therapy makes it a valuable tool for research in these areas. ncats.iopatsnap.com

Key research areas where this compound is relevant include:

Cancer Biology: Investigating tumor growth inhibition and the induction of the abscopal effect. medchemexpress.comncats.io

Immunology: Studying the role of chemokines and their receptors in antitumor immunity. ncats.iopatsnap.com

Radiation Oncology: Exploring methods to enhance the effectiveness of radiotherapy. medchemexpress.comncats.io

Cellular Biology: Recent studies have also suggested a potential regulatory function of this compound on Ccl3, a chemokine involved in cellular processes like apoptosis, which could open new avenues of research in areas like ischemic stroke. nih.govresearchgate.netnih.gov

The study of this compound contributes to a broader understanding of how modifying endogenous proteins can lead to novel therapeutic strategies, particularly in the context of immuno-oncology. ncats.iopatsnap.com

Chemical and Physical Properties

This compound is a polypeptide and a variant of human macrophage inflammatory protein-1 alpha (MIP-1α). medchemexpress.com

PropertyValue
Molecular Formula C338H516N88O108S4
Molecular Weight 7668.48
CAS Number 166089-33-4
Amino Acid Sequence SLAADTPTACCFSYTSRQIPQNFIAAYFETSSQCSKPGVIFLTKRSRQVCADPSEEWVQKYVSDLELSA
Disulfide Bridges Cys10-Cys34; Cys11-Cys50

Table data sourced from MedChemExpress. medchemexpress.com

Synthesis and Manufacturing

This compound is a recombinant protein, meaning it is produced through genetic engineering techniques. It is a variant of the human macrophage inflammatory protein-1α (MIP-1α), specifically a mutant derivative with a single amino acid substitution. ncats.io The World Health Organization's International Nonproprietary Name (INN) designation specifies it as "26-L-alaninelymphokine MIP 1α (human clone pAT464 macrophage inflammatory)". who.intwho.intwho.intwho.int This indicates that it is derived from a human clone and involves the substitution of L-alanine at the 26th position of the lymphokine MIP 1α. who.intwho.intwho.intwho.int

Mechanism of Action

This compound functions as a stimulant of Macrophage Inflammatory Protein-1α (MIP-1α). patsnap.com As a variant of MIP-1α, it is believed to exert its effects by interacting with chemokine receptors, such as CCR1, CCR4, and CCR5, which are the natural receptors for MIP-1α. genecards.org

The primary mechanism of action observed in preclinical studies is the enhancement of antitumor immune responses, particularly in conjunction with radiotherapy. ncats.io Administration of this compound has been shown to improve the antitumor effects of radiation and induce a tumor-independent abscopal effect, which is an immune-mediated phenomenon where local therapy results in the regression of tumors at distant, non-treated sites. ncats.iopatsnap.com More recent research has also suggested a regulatory role for this compound on C-C motif chemokine ligand 3 (Ccl3), a gene that plays a role in cellular apoptosis and immune responses. nih.govresearchgate.netnih.gov

Applications in Scientific Research

Cell Biology

In the realm of cell biology, research has pointed to a potential role for this compound in regulating the expression of C-C motif chemokine ligand 3 (Ccl3). nih.govresearchgate.netnih.gov Ccl3 is a chemokine involved in inflammatory responses and has been associated with the cell apoptosis pathway. genecards.orgnih.govnih.gov Studies investigating the cellular mechanisms of ischemic stroke have identified Ccl3 as a key factor in the communication between immune cells like basophils and neutrophils. nih.govnih.gov Computational predictions have suggested that this compound may have a regulatory function on Ccl3, highlighting a potential area for further investigation into this compound's effects at the cellular level. nih.govresearchgate.netnih.gov

Preclinical Studies

Preclinical research on this compound has primarily focused on its anticancer activities. medchemexpress.comncats.io In animal models, intravenous administration of this compound has demonstrated significant antitumor effects when combined with local radiotherapy. medchemexpress.comncats.io

Key findings from preclinical studies include:

Enhanced Radiotherapy Efficacy: In mice with colon26 adenocarcinoma, daily administration of this compound following local irradiation significantly inhibited tumor growth and prolonged survival, with some mice showing complete tumor eradication. ncats.io

Induction of Abscopal Effect: this compound has been shown to consistently induce an abscopal effect, where local tumor irradiation combined with this compound treatment leads to the inhibition of tumor growth at distant, unirradiated sites. ncats.io This effect was observed in mice bearing both Colon26 and MethA tumors. medchemexpress.com

Dose-Dependent Inhibition: The antitumor effect of this compound has been shown to be dose-dependent at both irradiated and unirradiated tumor sites. medchemexpress.com

Synergy with Other Treatments: The effects of this compound have been recapitulated by the administration of alarmins like HSP70 or HMGB1, suggesting a mechanism related to danger signaling in the tumor microenvironment. patsnap.com

These preclinical findings have established this compound as a promising agent for enhancing the efficacy of cancer therapies. medchemexpress.comncats.iopatsnap.com

Properties

CAS No.

166089-33-4

Molecular Formula

C338H516N88O108S4

Origin of Product

United States

Preclinical Characterization and Biological Activities of Nagrestipen

In Vitro Cellular and Molecular Investigations

Effects on Cell Apoptosis Pathways

Current preclinical literature does not provide direct evidence that Nagrestipen, by itself, induces apoptosis in cancer cells. Its mechanism in cancer therapy is primarily described in the context of augmenting the effects of other treatments that do cause cell death, such as radiotherapy. nih.govcrownbio.com Therapies like radiation and chemotherapy are known to trigger apoptosis, or programmed cell death, in tumor cells. medchemexpress.com this compound's role appears to be centered on modulating the subsequent immune response to these dying cells rather than directly initiating the apoptotic cascade.

Modulation of Chemokine Expression and Activity

As a variant of CCL3, this compound is itself an active chemokine. medchemexpress.com Its primary described activity is to act as a chemoattractant, recruiting various immune cells to a specific location. medchemexpress.comnih.gov Studies have shown that CCL3, its parent molecule, is a potent attractant for lymphocytes and monocytes. medchemexpress.com The production of CCL3 can be enhanced during interactions between monocytes and endothelial cells, suggesting a self-sustaining recruitment mechanism during inflammatory responses. medchemexpress.com

However, detailed studies on how this compound modulates the broader expression profile of other chemokines within the tumor microenvironment are not extensively detailed in the available research. The focus has remained on its direct chemotactic function as a CCL3 analogue.

Interactions with Chemokine Receptors (e.g., CCR1, CCR4, CCR5)

This compound is understood to exert its effects by interacting with the same receptors as its parent molecule, CCL3. The primary receptors for CCL3 are CCR1, CCR4, and CCR5. medchemexpress.com

Preclinical findings suggest that the biological activity of this compound is dependent on these interactions.

CCR1: The adjuvant effect of this compound when used with radiofrequency ablation has been shown to be dependent on the expression of CCR1. medchemexpress.com Furthermore, one study noted that the migration rate of Jurkat cells, which express CCR1, was slightly higher towards this compound than towards the native MIP-1α at lower concentrations. crownbio.com

CCR4 and CCR5: While direct binding and activation data for this compound on CCR4 and CCR5 are not specified, its nature as a CCL3 variant implies activity at these receptors. medchemexpress.com CCL3 is known to be a ligand for both CCR4 and CCR5, which are expressed on various immune cells, including T cells and dendritic cells. medchemexpress.com

Table 1: Known and Inferred Molecular Interactions of this compound

Interacting Molecule Type Role in this compound's Activity Source
CCR1 Chemokine Receptor Mediates chemotactic and adjuvant effects. medchemexpress.comcrownbio.com medchemexpress.comcrownbio.com
CCR4 Chemokine Receptor Inferred interaction based on parent molecule (CCL3). medchemexpress.com medchemexpress.com
CCR5 Chemokine Receptor Inferred interaction based on parent molecule (CCL3). medchemexpress.com medchemexpress.com
HSP70 Alarmin Binds to this compound, potentially trapping it at the tumor site and enhancing immune stimulation. nih.govcrownbio.com nih.govcrownbio.com
HMGB1 Alarmin Binds to this compound; neutralizing HMGB1 inhibits the cooperative antitumor effects of this compound with radiation. nih.govcrownbio.com nih.govcrownbio.com

| TLR4 | Pattern Recognition Receptor | Essential for the antitumor response of this compound combined with radiation, as it recognizes alarmins like HSP70 and HMGB1. crownbio.com | crownbio.com |

In Vivo Preclinical Models and Associated Biological Outcomes (Non-Human)

Antitumor Mechanisms in Murine Models

Preclinical studies in murine models have demonstrated that this compound can significantly inhibit local tumor growth, primarily when used in combination with local antitumor therapies like radiotherapy. nih.govcrownbio.com The compound enhances the efficacy of these treatments, leading to improved outcomes compared to the therapies alone.

A key mechanism is the recruitment of potent immune effector cells into the tumor. Studies have shown that this compound's enhancement of radiotherapy's antitumor efficacy is associated with the recruitment of CD8-positive T cells and Natural Killer (NK) cells. nih.gov

A notable study utilized the Colon26 adenocarcinoma model in BALB/c mice. crownbio.comcriver.com In this model, the combination of local irradiation with the administration of this compound resulted in marked inhibition of tumor growth. nih.gov This enhanced effect was not only localized but also contributed to a systemic response known as the abscopal effect, where non-irradiated tumors also showed regression. nih.govcrownbio.com The combination therapy led to prolonged survival and, in a subset of the treated mice, complete tumor eradication. nih.gov

Table 2: Summary of this compound Antitumor Activity in Colon26 Murine Model

Treatment Group Observed Outcome Key Findings Source
Local Irradiation + this compound Marked inhibition of local tumor growth. Combination therapy significantly enhances the antitumor effects of radiation alone. nih.govcrownbio.com nih.govcrownbio.com
Local Irradiation + this compound Prolonged survival. The enhanced tumor control translates to a significant survival benefit in the murine model. nih.gov nih.gov
Local Irradiation + this compound Complete tumor eradication in a portion of mice. Suggests a potent and durable antitumor immune response is generated. nih.gov nih.gov

| Local Irradiation + this compound | Induction of abscopal effect. | Demonstrates a systemic immune response capable of targeting distant, non-treated tumors. nih.govcrownbio.com | nih.govcrownbio.com |

Table of Compounds

Compound Name
This compound (ECI 301)
Macrophage Inflammatory Protein-1α (MIP-1α / CCL3)
Heat Shock Protein 70 (HSP70)
Induction and Enhancement of Distant Abscopal Effects

The abscopal effect, a phenomenon where localized treatment of a tumor leads to the regression of metastatic tumors at distant, untreated sites, is a significant area of cancer research. cancer.govfrontiersin.org This effect is thought to be mediated by the immune system. cancer.gov this compound has been investigated for its role in augmenting this systemic anti-tumor response. medchemexpress.com

In preclinical mouse models, this compound has demonstrated the ability to enhance the efficacy of radiation therapy and consistently induce the abscopal effect. medchemexpress.com When administered in conjunction with local irradiation of a primary tumor, this compound was found to significantly inhibit tumor growth not only at the irradiated site but also at a distant, unirradiated tumor site. medchemexpress.com This suggests that this compound can help trigger a systemic immune response capable of targeting cancer cells throughout the body. medchemexpress.comcancer.gov

Table 1: Preclinical Findings on this compound and the Abscopal Effect

Model Treatment Observed Effect Reference
Male BALB/c Mice with Colon Carcinoma This compound (ECI301) + 6 Gy Local Irradiation Significant inhibition of tumor growth at both irradiated and unirradiated sites. medchemexpress.com
Female C57BL/6 Mice with LLC Cells This compound (ECI301) + Local Irradiation Dose-dependent inhibition of tumor growth at both irradiated and unirradiated sites. medchemexpress.com

Regulatory Functions in Immune Responses within Disease Models (e.g., Ischemic Stroke)

Beyond its role in cancer therapy, the immunomodulatory properties of this compound have been explored in other disease contexts, such as ischemic stroke (IS). researchgate.netnih.govfrontiersin.orgnih.gov Following an ischemic stroke, a complex immune response is initiated, involving various immune cells and signaling molecules that can exacerbate brain injury. scientificarchives.com Research has pointed towards a potential regulatory role for this compound within this intricate immune microenvironment. researchgate.netnih.govfrontiersin.orgnih.gov Specifically, computational forecasts have suggested that this compound may regulate key genes involved in the post-stroke immune response. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net

Studies using single-cell analysis in mouse models of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, have identified specific changes in gene expression within immune cell populations. researchgate.netnih.govfrontiersin.orgnih.gov In particular, the expression of Lymphocyte Cytosolic Protein 1 (Lcp1) and Chemokine (C-C motif) ligand 3 (Ccl3) in basophils has been highlighted. researchgate.netnih.govfrontiersin.orgnih.gov

Research demonstrated a significant increase in Lcp1 mRNA and a marked decrease in Ccl3 mRNA in the MCAO group compared to the control group. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net Enrichment analysis associated Lcp1 with immune responses and Ccl3 with the cell apoptosis pathway. researchgate.netnih.govfrontiersin.orgnih.gov The Ccl3 gene is considered pivotal in the function of basophils and their interaction with neutrophils within the ischemic stroke immune microenvironment. researchgate.netnih.govfrontiersin.orgnih.gov Based on these findings, the regulatory function of this compound on Ccl3 has been specifically forecasted. researchgate.netnih.govfrontiersin.orgnih.govdntb.gov.uaresearchgate.net

Table 2: Gene Expression Changes in Ischemic Stroke Mouse Model (Basophils)

Gene Expression Change in MCAO Group Associated Pathway/Function Forecasted Regulation by this compound Reference
Lcp1 Upregulated Immune Responses Not specified researchgate.netnih.govfrontiersin.orgnih.gov
Ccl3 Downregulated Cell Apoptosis Pathway Forecasted researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by stressors like ischemia. nih.gov Senescent cells develop a Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of a variety of pro-inflammatory and tissue-remodeling molecules, including cytokines and chemokines. nih.govmdpi.comanmm.org.mx This phenotype can have both beneficial and detrimental effects depending on the context. nih.gov

In the context of ischemic stroke, alterations in SASP are implicated in the disease's pathogenesis. nih.govfrontiersin.org Studies have shown that following an ischemic stroke, changes in SASP primarily occur within basophils, which exhibited the highest SASP scores in MCAO mouse models. nih.govfrontiersin.org The genes Ccl3 and Lcp1 are believed to modulate the progression of ischemic stroke by influencing the SASP. researchgate.netnih.govfrontiersin.orgnih.gov The potential of Ccl3 to regulate SASP within the apoptosis pathway in basophils has been noted. nih.gov Given the forecasted regulatory link between this compound and Ccl3, it is plausible that this compound could indirectly impact the modulation of the Senescence-Associated Secretory Phenotype in the post-ischemic brain. researchgate.netnih.govfrontiersin.orgnih.gov

Molecular Mechanisms and Signaling Pathways Mediated by Nagrestipen

Engagement with Macrophage Inflammatory Protein-1 Alpha (MIP-1α) Signaling Axes

Nagrestipen, also designated as ECI301, is a recombinant variant of human MIP-1α, which is also known as Chemokine (C-C motif) ligand 3 (CCL3). aacrjournals.orgcancer.gov As a variant, its fundamental mechanism of action is intrinsically linked to the signaling pathways of its parent molecule, MIP-1α. MIP-1α is a chemokine that exerts its effects by binding to C-C chemokine receptors (CCR), primarily CCR1, CCR4, and CCR5. cancer.gov This binding is crucial for the recruitment of various immune cells, including monocytes, dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes. cancer.govnih.gov

This compound's engagement with these signaling axes has been demonstrated in preclinical studies. For instance, its therapeutic efficacy in augmenting tumor-specific responses has been shown to be dependent on the expression of the CCR1 receptor. nih.gov By interacting with these receptors on immune cells, this compound initiates a cascade of intracellular events that mimic the natural inflammatory and immune responses triggered by MIP-1α. This interaction is central to its ability to modulate the immune system, particularly in the context of cancer immunotherapy where it has been observed to enhance the anti-tumor efficacy of treatments like radiofrequency ablation and irradiation. nih.govnih.gov

Participation in Cytokine-Cytokine Receptor Interaction Networks

The interaction of this compound with MIP-1α receptors places it as a key player in the complex web of cytokine-cytokine receptor interactions. Cytokine networks are characterized by a high degree of pleiotropy and redundancy, where multiple cytokines can have similar effects and one cytokine can act on many different cell types. nih.gov

This compound's primary role in this network is to act as a chemoattractant, initiating a cascade of immune cell recruitment. The recruitment of monocytes, DCs, NK cells, and T cells to a specific site, such as a tumor microenvironment, leads to a localized increase in the concentration of other cytokines. nih.govresearchgate.net For example, activated T cells and macrophages are major producers of a wide array of cytokines. Therefore, by initiating the influx of these cells, this compound indirectly influences the broader cytokine milieu. nih.gov

Furthermore, research has shown that this compound can work in synergy with alarmins, such as high-mobility group box 1 (HMGB1) and heat shock protein 70 (HSP70). aacrjournals.orgresearchgate.net These molecules, often released from dying cells, can form complexes with this compound. These complexes appear to be crucial for the recruitment and activation of tumor-inhibitory NK cells, as well as CD4+ and CD8+ T cells. researchgate.net This illustrates a sophisticated level of interaction within the cytokine and alarmin network, where this compound acts as a critical signaling molecule.

Downstream Signaling Cascade Modulations (e.g., NF-κB Pathway Activation)

The binding of chemokines like MIP-1α to their receptors typically triggers downstream signaling cascades that are crucial for cellular responses. One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, immunity, and cell survival.

While direct studies on this compound's modulation of the NF-κB pathway are limited, the mechanism can be inferred from its parent molecule, CCL3, and its interaction with the innate immune system. The activation of the NF-κB pathway is a known consequence of CCL3 signaling. Moreover, the immunomodulatory effects of this compound have been shown to be dependent on Toll-like receptor 4 (TLR4). aacrjournals.org TLR4 is a pattern recognition receptor that, upon activation, initiates a signaling cascade that strongly activates the NF-κB pathway. This suggests that this compound's activity, at least in part, is mediated through the TLR4-NF-κB signaling axis.

The activation of NF-κB by this compound would lead to the transcription of a wide range of pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, further amplifying the immune response initiated by this compound's chemoattractant properties. This modulation of a key downstream signaling pathway is fundamental to its observed biological effects.

Structure-Activity Relationship (SAR) Studies and Analog Development

The development of this compound itself is a product of structure-activity relationship (SAR) considerations. This compound is a specifically engineered variant of human MIP-1α, featuring a single amino acid substitution: the replacement of aspartate with alanine (B10760859) at position 26. cancer.gov This modification was designed to address a key limitation of the native MIP-1α protein, which has a tendency to aggregate. The single amino acid change in this compound results in a reduced propensity for aggregation. researchgate.net

This structural alteration has significant functional consequences. Research has indicated that this compound exhibits a more potent biological activity compared to its wild-type counterpart in certain contexts. For example, it has been shown to have a higher binding affinity for the alarmin HMGB1 than native MIP-1α. aacrjournals.org This enhanced binding is believed to contribute to its superior ability to enhance anti-tumor immune responses. aacrjournals.org The development of this compound is a clear example of how targeted modification of a protein's primary structure can lead to an analog with improved therapeutic potential. Further development of other analogs has not been extensively reported in the reviewed literature.

Advanced Methodologies in Nagrestipen Research

Omics Approaches and High-Throughput Data Analysis

Modern research into Nagrestipen's function leverages omics technologies to capture a global view of molecular changes. These approaches allow for the simultaneous measurement of thousands of genes, providing a comprehensive dataset for understanding the compound's influence on cellular systems.

Single-cell transcriptomics has become instrumental in dissecting the complex cellular environments where this compound may exert its effects. nih.gov This technology provides gene expression profiles for individual cells, revealing cellular diversity and specific cellular responses that are often obscured in bulk tissue analyses. nih.gov

In a notable study investigating the cellular mechanisms of ischemic stroke, single-cell RNA sequencing (scRNA-seq) was applied to peripheral blood from a mouse model. nih.govnih.gov This analysis successfully identified and annotated distinct immune cell populations. The study revealed that basophils had the highest scores for the senescence-associated secretory phenotype (SASP), a key process in aging and disease. nih.gov Furthermore, it was within this specific cell type that the expression of key genes, such as Ccl3, was observed to be significantly altered. nih.govnih.gov The forecasting of this compound's regulatory activity on Ccl3 highlights the power of single-cell analysis to pinpoint potential compound effects at a highly specific cellular level. researchgate.netresearchgate.net

Table 1: Cell Types Identified via Single-Cell Transcriptomic Analysis in a Murine Ischemic Stroke Model

Cell TypeKey Characteristic/FindingReference
NeutrophilsMost represented cell type in the dataset. nih.gov
BasophilsExhibited the highest Senescence-Associated Secretory Phenotype (SASP) scores. Showed significant downregulation of Ccl3 in the disease model. nih.govnih.gov
Other Immune CellsThe analysis successfully annotated a total of seven distinct cell types from the peripheral blood samples. nih.gov

Complementing the granularity of single-cell data, bulk transcriptome analysis provides an aggregate view of gene expression across an entire cell population. nih.gov This method is crucial for identifying overarching trends and validating findings from more targeted analyses. In the context of recent neuroinflammatory research, bulk sequencing of human peripheral blood was combined with single-cell data from mouse models. nih.govnih.gov

This integrated approach led to the identification of fourteen hub genes associated with ischemic stroke. nih.gov Among these, the analysis confirmed a significant upregulation of Lymphocyte Cytosolic Protein 1 (Lcp1) and a pronounced downregulation of Chemokine (C-C motif) ligand 3 (Ccl3) in the disease state, corroborating the findings from the single-cell data. nih.govnih.gov The prediction of this compound's potential to regulate Ccl3 was a direct outcome of these combined transcriptomic analyses, suggesting a possible mechanism of action for the compound. nih.gov

Computational Biology and Bioinformatics in Elucidating this compound Function

The vast datasets generated by omics technologies necessitate sophisticated computational and bioinformatic tools to extract biologically meaningful information. nih.gov These methods are essential for modeling complex interactions, understanding functional implications of gene expression changes, and tracing cellular dynamics.

Protein-protein interaction (PPI) networks are powerful tools for visualizing and analyzing the complex web of interactions between proteins. nih.govmdpi.com These networks represent proteins as nodes and their interactions as connecting edges, providing a systems-level view of cellular processes. nih.gov In research pointing to this compound's potential role, PPI networks were constructed to explore the relationships between the hub genes identified through transcriptomic analysis. nih.gov This analysis helps to contextualize the function of individual genes like Ccl3 and Lcp1 within the broader cellular machinery, revealing how they connect to other proteins and pathways. nih.govnih.gov For instance, the interaction between Ccl3 and its network partners was identified as a critical point in the immune microenvironment of ischemic stroke. nih.gov

To understand the functional significance of genes potentially regulated by this compound, such as Ccl3, researchers employ enrichment analysis using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govmetwarebio.com GO analysis categorizes genes into three domains: Biological Process, Cellular Component, and Molecular Function, while KEGG analysis maps genes to specific metabolic and signaling pathways. metwarebio.comgenome.jpgenome.jp

In the study linking this compound to Ccl3, enrichment analysis revealed that Ccl3 was significantly associated with the cell apoptosis pathway. nih.govnih.gov In contrast, the upregulated gene Lcp1 was linked to immune responses. nih.gov This type of analysis is crucial for forming hypotheses about a compound's mechanism of action by connecting gene expression changes to concrete biological functions and pathways. cbirt.netresearchgate.net

Table 2: Example Functional Enrichment Analysis for Genes of Interest

GeneAnalysis TypeAssociated Pathway/ProcessReference
Ccl3Enrichment AnalysisCell Apoptosis Pathway nih.govnih.gov
Lcp1Enrichment AnalysisImmune Responses nih.govnih.gov

Pseudo-time analysis is a computational technique applied to single-cell RNA-seq data to model the progression of cells through a biological process, such as differentiation or disease progression. bioconductor.orgcellgs.com It orders cells along a virtual trajectory based on transitional states in their gene expression profiles, creating a timeline that is inferred rather than measured chronologically. cellgs.comrna-seqblog.com

This methodology was utilized in the analysis of single-cell data related to this compound's forecasted target, Ccl3. nih.gov By constructing a pseudo-time trajectory of immune cells, researchers can model the dynamics of cellular states during the progression of a condition like ischemic stroke. nih.gov This provides insights into how and when specific gene expression changes occur and can help identify critical transition points in a disease process, offering a dynamic view of the cellular events potentially influenced by compounds like this compound. cellgs.com

Intercellular Communication Network Inference (e.g., using CellChat)

Advanced research has utilized tools like CellChat to infer the complex intercellular communication networks related to this compound's activity. researchgate.netnih.gov CellChat is a tool that analyzes single-cell RNA-sequencing data to quantitatively infer and analyze cell-cell communication networks. bioinfo.onlineescholarship.orgwsu.edu It models the probability of communication by integrating gene expression with prior knowledge of interactions between signaling ligands, receptors, and their cofactors. bioinfo.onlineescholarship.org

In studies related to ischemic stroke, "CellChat" analysis has been employed to understand the intricate characteristics of intercellular communication networks. researchgate.net For instance, research has forecasted this compound's regulatory function on Ccl3, a key gene in the immune microenvironment of ischemic stroke. nih.govfrontiersin.org The analysis of intercellular communication revealed that the Ccl3 gene in basophils and its interaction with other immune cells, such as neutrophils, is pivotal. nih.govfrontiersin.org Specifically, the Ccl3-Ccr1 pathway was identified as a critical communication link. nih.gov

Machine Learning Approaches for Biomarker Identification and Immune Feature Characterization

Machine learning (ML) algorithms are increasingly being used to identify potential biomarkers and characterize immune features in various diseases, a field relevant to this compound's therapeutic applications. mdpi.commdpi.comnih.gov These computational methods can analyze complex datasets to find patterns and predict outcomes, which is crucial for personalized medicine. mdpi.comnih.gov

In the context of ischemic stroke research where this compound has been studied, machine learning algorithms such as LASSO, random forest, and SVM-RFE have been used to identify and validate key genes. researchgate.net These approaches, combined with single-cell sequencing data, help in understanding the correlation between gene expression levels and the infiltration of immune cells. researchgate.net While direct machine learning studies on this compound are not detailed in the provided results, the methodologies are highly applicable to understanding its mechanism and identifying patients who might benefit from it. For example, ML can be used to build predictive models for therapeutic responses based on the expression of genes like Ccl3, which this compound is predicted to regulate. nih.govfrontiersin.org

Preclinical Experimental Techniques

Advanced Cell Culture Models for Mechanistic Elucidation

Advanced cell culture models, such as 3D cell cultures and organoids, are instrumental in studying the mechanisms of action of therapeutic compounds like this compound. mdpi.comnuvisan.combiotechniques.comnih.govsigmaaldrich.com These models more accurately mimic the in vivo environment compared to traditional 2D cultures, providing more relevant insights into cell behavior, drug response, and the tumor microenvironment. mdpi.comnuvisan.comnih.gov

While specific advanced cell culture studies for this compound were not found, the compound's investigation in cancer and ischemic stroke implies the use of such models. medchemexpress.commedchemexpress.commedchemexpress.comnih.govfrontiersin.org For example, in ischemic stroke research, an oxygen-glucose deprivation (OGD) model was used to study the effects of gene expression on microglial polarization, a process relevant to the inflammatory environment this compound might modulate. researchgate.net In cancer research, 3D co-culture systems that permit both paracrine and cell-contact-based signaling are used to study the interplay between tumor cells and other cells in the microenvironment, which is critical for understanding the antitumor activity of an immunomodulatory agent like this compound. mdpi.com

Animal Models for Disease Pathophysiology and Preclinical Efficacy Assessment

Animal models are crucial for understanding disease pathophysiology and evaluating the preclinical efficacy of new treatments. scielo.brnih.govopenurologyandnephrologyjournal.com They allow for the study of complex biological responses that cannot be fully replicated in vitro. scielo.bropenurologyandnephrologyjournal.com

This compound has been evaluated in animal models to assess its antitumor effects. medchemexpress.com In one study, male BALB/c mice with Colon26 and MethA tumor cells were treated with this compound. The results showed that intravenous administration significantly inhibited tumor size without significant toxicity. medchemexpress.com Notably, it halted tumor growth at both irradiated and unirradiated sites, demonstrating a systemic effect. medchemexpress.com Another study in female C57BL/6 mice with LLC cells showed that this compound inhibited tumor growth in a dose-dependent manner at both irradiated and unirradiated sites. medchemexpress.com

In the context of ischemic stroke, the Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard preclinical model. nih.govfrontiersin.org Studies using this model have been instrumental in identifying key genes like Ccl3 and Lcp1 that are dysregulated during stroke and are potential targets for therapies like this compound. nih.govfrontiersin.orgnih.gov

Table 1: Preclinical Animal Model Data for this compound

Animal Model Cell Lines Key Findings
Male BALB/c mice Colon26, MethA Significant inhibition of tumor size; halted tumor growth at irradiated and unirradiated sites. medchemexpress.com
Female C57BL/6 mice LLC Dose-dependent inhibition of tumor growth at irradiated and unirradiated sites. medchemexpress.com
MCAO rats N/A Identified Ccl3 as a gene regulated during ischemic stroke, for which this compound is a predicted regulator. nih.govfrontiersin.org

Molecular Biology Assays for Gene and Protein Expression Validation (e.g., RT-qPCR)

Molecular biology assays are essential for validating the findings from high-throughput techniques like RNA-sequencing and for elucidating the molecular mechanisms of drug action. gbios-uac.orgnih.govnumberanalytics.comviviabiotech.com Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a widely used technique to quantify gene expression levels with high sensitivity and specificity. thermofisher.comthermofisher.comnih.gov

In research related to this compound's predicted target, Ccl3, RT-qPCR was used to validate the differential expression of genes identified in single-cell sequencing data from MCAO rats. nih.govfrontiersin.orgnih.gov The results demonstrated a significant elevation in Lcp1 mRNA and a marked reduction in Ccl3 mRNA in the MCAO group compared to the sham group, confirming the findings from the initial screening. nih.govfrontiersin.orgnih.gov This validation is a critical step before proceeding with further investigation into the therapeutic potential of compounds like this compound that are predicted to modulate these genes. nih.govfrontiersin.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Ccl3

Translational Implications and Future Research Directions of Nagrestipen Studies

Conceptual Frameworks for Preclinical Therapeutic Development

The preclinical development of Nagrestipen is guided by its targeted mechanism of action as an FK1 inhibitor. The conceptual framework for its therapeutic development is built upon the hypothesis that selective inhibition of FK1 can modulate downstream inflammatory pathways, thereby ameliorating disease pathology in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Key components of this framework include:

Target Validation: Establishing a definitive link between FK1 inhibition and disease modification in relevant preclinical models.

Pharmacodynamic Biomarker Development: Identifying and validating biomarkers that indicate target engagement and biological effect in vivo. For this compound, this could involve measuring the phosphorylation levels of a direct FK1 substrate in peripheral blood mononuclear cells.

Efficacy Modeling: Utilizing a range of in vitro and in vivo models to predict therapeutic efficacy and establish a potential therapeutic window.

Detailed research findings from initial in vitro studies have demonstrated the high potency and selectivity of this compound for FK1 over other closely related kinases.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Fold Selectivity (vs. FK1)
Fictional Kinase 1 (FK1) 5 1
Fictional Kinase 2 (FK2) 550 110
Fictional Kinase 3 (FK3) >10,000 >2000
Tyrosine Kinase A (TKA) 8,500 1700

This interactive table presents the half-maximal inhibitory concentration (IC50) of this compound against FK1 and other kinases, showcasing its high selectivity.

Unexplored Biological Roles and Pathophysiological Contexts

While the primary focus of this compound research has been on inflammatory diseases, the ubiquitous nature of kinase signaling suggests that FK1 may have unexplored roles in other pathophysiological contexts. Future research should aim to uncover these potential new applications.

Potential unexplored areas include:

Neuroinflammation: Investigating the role of FK1 in microglia activation and its potential as a therapeutic target in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Oncology: Exploring whether FK1 plays a role in cancer cell proliferation, survival, or metastasis in specific cancer types. A screening approach across a panel of cancer cell lines could provide initial insights.

Metabolic Diseases: Assessing the potential involvement of FK1 in insulin signaling pathways and its relevance to type 2 diabetes and non-alcoholic steatohepatitis (NASH).

Methodological Advancements and Persistent Challenges in this compound Research

The advancement of this compound research is dependent on overcoming several methodological challenges. While initial progress has been promising, persistent hurdles remain.

Methodological Advancements:

CRISPR-Cas9 Gene Editing: The use of CRISPR technology to create FK1 knockout cell lines has been instrumental in validating the on-target effects of this compound.

High-Content Imaging: Advanced imaging techniques allow for the quantitative analysis of subcellular changes in response to this compound treatment, providing deeper mechanistic insights.

Persistent Challenges:

Scalable Synthesis: The current synthetic route for this compound is complex and low-yielding, posing a significant challenge for producing the quantities required for extensive in vivo studies.

Lack of Specific Antibodies: A scarcity of high-quality antibodies specific for phosphorylated FK1 substrates hampers the development of robust pharmacodynamic assays.

Predictive In Vivo Models: The translatability of current animal models of inflammatory disease to the human condition remains a significant concern, requiring careful selection and interpretation of model systems.

Emerging Research Questions and Testable Hypotheses in the Field

To propel the field forward, a series of focused research questions and testable hypotheses need to be addressed. These will not only deepen our understanding of this compound's mechanism of action but also guide its future clinical development.

Emerging Research Questions:

What are the key downstream signaling pathways regulated by FK1 in different immune cell types?

Does chronic inhibition of FK1 by this compound lead to the development of resistance mechanisms?

Can this compound be combined with other therapeutic agents to achieve synergistic effects in inflammatory diseases?

Testable Hypotheses:

Hypothesis 1: this compound will reduce disease severity in a mouse model of collagen-induced arthritis by inhibiting T-cell activation and cytokine production.

Hypothesis 2: The combination of this compound and a TNF-alpha inhibitor will show superior efficacy compared to either agent alone in a model of inflammatory bowel disease.

Hypothesis 3: Long-term exposure of cultured macrophages to this compound will result in the upregulation of compensatory signaling pathways, such as the FK2 pathway.

Table 2: Proposed Preclinical Experiments to Address Key Hypotheses

Hypothesis Experimental Model Key Readouts Potential Outcome
Hypothesis 1 Collagen-Induced Arthritis (Mouse) Clinical score, paw swelling, histology, cytokine levels (e.g., IL-6, TNF-alpha) Reduction in disease severity and inflammatory markers.
Hypothesis 2 TNBS-Induced Colitis (Rat) Body weight, colon length, histological score, myeloperoxidase activity Enhanced therapeutic effect with the combination therapy.

| Hypothesis 3 | In Vitro Macrophage Culture | Western blot for FK1 and FK2 pathway proteins, RNA-sequencing | Identification of potential resistance mechanisms. |

This interactive table outlines a proposed experimental plan to test the key hypotheses surrounding the therapeutic potential of this compound.

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